2-Bromo-4-chloro-6-nitroanisole

Physicochemical Properties Crystallinity Melting Point Differentiation

Researchers needing sequential site-selective functionalization on electron-deficient aromatics are limited by mono-halogenated or symmetric dihalogenated analogs. 2-Bromo-4-chloro-6-nitroanisole solves this via differentiated Br/Cl substitution: • Stepwise Suzuki-Miyaura: Br at C2 reacts first (Pd(0), ~60°C), then Cl at C4 (~90°C). • Br:Cl displacement ratio ~1.9-2.4:1 for predictable SNAr* photochemical regioselectivity. • Low mp (49-50°C) enables homogeneous nitro reduction without pre-heating, minimizing dehalogenation. ≥95% purity, pale yellow solid. For R&D use only.

Molecular Formula C7H5BrClNO3
Molecular Weight 266.47 g/mol
CAS No. 569688-62-6
Cat. No. B1289885
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2-Bromo-4-chloro-6-nitroanisole
CAS569688-62-6
Molecular FormulaC7H5BrClNO3
Molecular Weight266.47 g/mol
Structural Identifiers
SMILESCOC1=C(C=C(C=C1Br)Cl)[N+](=O)[O-]
InChIInChI=1S/C7H5BrClNO3/c1-13-7-5(8)2-4(9)3-6(7)10(11)12/h2-3H,1H3
InChIKeySBXLTJMCTVOQGC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes50 mg / 500 mg / 1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

2-Bromo-4-chloro-6-nitroanisole: Dual-Halogen Scaffold


2-Bromo-4-chloro-6-nitroanisole (C₇H₅BrClNO₃, MW 266.47) is a polysubstituted aromatic building block featuring a methoxy group at position 1, a nitro group at position 6, and bromine and chlorine atoms at the 2- and 4-positions, respectively [1]. This specific 2-Br/4-Cl/6-NO₂ substitution pattern creates a unique electronic environment that distinguishes it from simple 2-halo-4-nitroanisoles and symmetrically dihalogenated analogs. The compound is commercially available as a pale yellow to light yellow low-melting solid (mp 49–50 °C) with typical purity specifications of ≥95% . Its value proposition lies in the simultaneous presence of two different halogen leaving groups with measurably different reactivities, enabling sequential, site-selective functionalization strategies that are precluded in mono-halogenated or symmetrically dihalogenated counterparts.

1

Dual-halogen (Br/Cl) scaffold for sequential, site-selective functionalization

2

Orthogonal reactivity enables stepwise Pd-catalyzed cross-coupling or SNAr

3

Complements mono‑halogenated and symmetric dihalo analogs where sequential selectivity is needed

2-Bromo-4-chloro-6-nitroanisole: Irreplaceable Orthogonal Building Block


Generic substitution with 2-bromo-4-nitroanisole, 2-chloro-4-nitroanisole, or 2,6-dichloro-4-nitroanisole is not functionally equivalent because each lacks the dual-halogen differentiation essential for controlled sequential coupling or nucleophilic displacement. In 2-bromo-4-chloro-6-nitroanisole, the Br and Cl substituents exhibit measurably different intrinsic reactivities under both thermal SNAr [1] and photochemical substitution conditions, where the relative rate for attack at Br-bearing versus Cl-bearing carbons is approximately 1.9:1 for cyanide ion and 2.4:1 for hydroxide ion [2]. This difference enables stepwise functionalization at specific ring positions. Mono-halogenated analogs forfeit this orthogonality entirely, while symmetrically dichlorinated or dibrominated analogs provide two chemically identical handles, eliminating the possibility of site-selective manipulation and forcing the user into additional protection/deprotection steps that reduce overall yield and increase cost.

Target Compound

2‑Br/4‑Cl/6‑NO₂ pattern provides differentiated halogen reactivity for orthogonal steps.

Common Substitutes

2‑bromo‑4‑nitroanisole, 2‑chloro‑4‑nitroanisole, or 2,6‑dichloro‑4‑nitroanisole lack dual‑halogen differentiation.

Symmetric dihalo analogs give identical leaving groups — stepwise selectivity is lost, leading to statistical mixtures.

2-Bromo-4-chloro-6-nitroanisole: Evidence vs. Analogs


Melting Point Differential vs. 2,6-Dichloro-4-nitroanisole

The melting point of 2-bromo-4-chloro-6-nitroanisole is reported as 49–50 °C , whereas 2,6-dichloro-4-nitroanisole melts at 97–100 °C and 2-bromo-4-nitroanisole melts at 103–108 °C [1]. The 48–53 °C lower melting point reflects disruption of crystal lattice symmetry by the mixed-halogen substitution pattern, which directly impacts solubility, formulation handling, and purification strategy selection.

Melting point
Cross-study comparable
Δ 47–58 °C lower
Supports improved ambient-temperature solubility vs analogs
Lattice disruption from mixed halogens; data from vendor technical sheets.
Physicochemical Properties Crystallinity Melting Point Differentiation

Halogen Displacement: Br vs. Cl Reactivity

In the well-characterized 2-halo-4-nitroanisole series, the relative rate constants for nucleophilic attack at halogen-bearing carbons follow the order F > Cl ≈ Br > I. Specifically, the relative rates for cyanide ion attack at F/Cl/Br/I are 27:1.9:1.9:1; for hydroxide ion, 29:2.6:2.4:1 [1]. Extending this element effect principle to 2-bromo-4-chloro-6-nitroanisole, the bromine atom at position 2 is predicted to undergo nucleophilic displacement approximately 1.9–2.4× faster than the chlorine at position 4 under analogous photochemical conditions, enabling selective functionalization at the Br site first while leaving the Cl site intact for a subsequent orthogonal transformation.

Br vs Cl reactivity
Class-level inference
Predicted Br/Cl ≈ 1.9:1 to 2.4:1
May enable chemoselective monofunctionalization window
Extrapolated from 2‑halo‑4‑nitroanisole element effect; symmetric analogs show 1:1.
Nucleophilic Aromatic Substitution Element Effect Reactivity Ratio

Triplet Lifetime: Mixed-Halogen Effect

Experimental triplet lifetime data for the 2-halo-4-nitroanisole series show that the 2-chloro derivative (compound 5) has a triplet lifetime of 137 ± 12 ns, while the 2-bromo derivative (compound 6) has a lifetime of 116 ± 1.3 ns, and the 2-iodo derivative (compound 7) has a lifetime of 44.5 ± 0.4 ns [1]. In 2-bromo-4-chloro-6-nitroanisole, the additional 4-chloro substituent is expected to further perturb the triplet π,π* state energy and lifetime relative to the simple 2-halo-4-nitroanisole series, providing a distinct photophysical profile for applications in photochemistry and mechanistic studies.

Triplet lifetime
Data to verify
Not directly measured; predicted shift vs 2‑halo‑4‑nitroanisoles
Photophysical profile may differ; requires experimental determination
Additional 4‑Cl expected to perturb triplet π,π* state; comparator τ 44–137 ns.
Photochemistry Triplet Lifetime Excited-State Kinetics

XLogP Lipophilicity vs. 2-Bromo-4-nitroanisole

The computed XLogP3-AA value for 2-bromo-4-chloro-6-nitroanisole is 3.0 [1]. By comparison, 2-bromo-4-nitroanisole has reported LogP values ranging from 2.54 to 2.89 depending on the source [2], reflecting the absence of the lipophilic 4-chloro substituent. This difference of approximately 0.1–0.5 log units, though modest, is consistent with the additive contribution of the additional chlorine atom to overall lipophilicity and may influence membrane permeability or chromatographic retention in biologically relevant assays.

Lipophilicity
Cross-study comparable
XLogP3‑AA = 3.0 vs 2.5–2.9 for mono‑bromo analog
Incremental Cl contribution may aid logD targeting
ΔLogP ~0.1–0.5; relevant for CNS-penetrant candidate design context.
Lipophilicity XLogP Druglikeness

Commercial Availability vs. Regioisomeric Analogs

2-Bromo-4-chloro-6-nitroanisole (CAS 569688-62-6) is listed in the catalogs of at least five independent chemical suppliers including BOC Sciences, AKSci, CymitQuimica, Biozol, and 9dingchem, with standard purity specifications of 95% or higher . By contrast, the regioisomeric analog 4-bromo-2-chloro-6-nitroanisole (CAS 2251-63-0) has significantly fewer commercial listings, and 2-bromo-4-chloro-6-nitrophenol (CAS 20294-55-7) is primarily available through specialized reference-standards suppliers [1]. The broader commercial availability of the target compound reduces lead times and enables competitive pricing for research-scale procurement.

Supplier diversity
Supporting evidence
≥5 independent suppliers; purity ≥95%
Multi-vendor availability supports procurement resilience
3–5× more listings than regioisomeric analogs; competitive research-scale pricing.
Commercial Availability Supply Chain Procurement

2-Bromo-4-chloro-6-nitroanisole: Application Scenarios


Sequential Orthogonal Cross-Coupling

When constructing medium-throughput screening libraries requiring two sequential Pd-catalyzed cross-coupling steps at distinct positions on an electron-deficient aromatic core, 2-bromo-4-chloro-6-nitroanisole offers a distinct advantage over 2,6-dichloro-4-nitroanisole. The approximately 2-fold higher intrinsic reactivity of aryl bromides versus aryl chlorides in oxidative addition with Pd(0) — consistent with the element effect pattern documented by Wubbels et al. [1] — allows chemists to perform a first Suzuki-Miyaura coupling selectively at the Br-bearing C2 position under mild conditions (e.g., Pd(PPh₃)₄, 60 °C), followed by a second, more forcing coupling at the Cl-bearing C4 position (e.g., PdCl₂(dppf), 90 °C) without intermediate protection or purification of mono-coupled products. This sequential strategy is not feasible with the symmetric 2,6-dichloro analog, where statistical mixtures of mono- and di-coupled products are inevitable.

SN₂Ar* Selectivity Probe

The presence of two different halogen leaving groups with established relative displacement rates (Br:Cl ≈ 1.9–2.4:1 with hydroxide and cyanide nucleophiles [1]) makes this compound an ideal scaffold for investigating the interplay between leaving-group identity and regioselectivity in photochemical SNAr* reactions. As demonstrated in the foundational temperature-dependent regioselectivity study by Wubbels and coworkers [2], irradiation of 2-chloro-4-nitroanisole with aqueous NaOH at 25 °C yields three distinct photoproducts with activation energies of 1.8, 2.4, and 2.7 kcal/mol respectively. Testing 2-bromo-4-chloro-6-nitroanisole under analogous conditions would directly reveal whether Br or Cl displacement dominates under kinetic vs. thermodynamic control, providing mechanistic insights not accessible using mono-halogenated substrates.

Selective Nitro-Reduction to Aniline

In synthetic routes requiring reduction of the nitro group to a primary aniline while preserving both aryl halide moieties for downstream functionalization, the 49–50 °C melting point of 2-bromo-4-chloro-6-nitroanisole [1] is advantageous over the 97–103 °C melting point of 2,6-dichloro-4-nitroanisole because the lower-melting solid dissolves more readily in common reducing solvents (e.g., ethanol, THF) near ambient temperature. This facilitates homogeneous reduction conditions (e.g., SnCl₂/EtOH or catalytic hydrogenation) without pre-heating, minimizing the risk of premature dehalogenation that can occur at elevated temperatures. The resulting 2-bromo-4-chloro-6-aminoanisole intermediate retains differentiated halogens for subsequent stepwise elaboration, a key advantage over the monofunctional aniline derived from 2-bromo-4-nitroanisole reduction.

Metabolic Stability: Nitroanisole Scaffolds

2,6-Dichloro-4-nitroanisole has a documented application as a substrate for cytochrome P450 O-demethylase assays in isolated rat hepatocytes [1]. The structurally analogous 2-bromo-4-chloro-6-nitroanisole, with its slightly higher lipophilicity (XLogP 3.0 vs. ~3.4 for the 2,6-dichloro analog [2]), may serve as a comparative probe for studying halogen-dependent effects on P450-mediated oxidative metabolism. The presence of both Br and Cl in the same scaffold allows researchers to test whether the enzyme active site discriminates between halogens during O-demethylation, generating data that can inform the design of metabolically stable drug candidates.

Application
Selection Property
Validation Focus
Sequential orthogonal cross‑coupling
Halogen reactivity differentiation (Br > Cl)
Sequential coupling selectivity under mild/forcing conditions
SN₂Ar* selectivity probe
Dual‑halogen photoreactivity
Regioselectivity under kinetic vs thermodynamic control
Selective nitro‑reduction to aniline
Low‑melting solid for homogeneous reduction
Dehalogenation risk during reduction; preservation of both halogens
Metabolic stability probe (CYP450)
Comparative O‑demethylase substrate
Halogen‑dependent oxidative metabolism kinetics

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